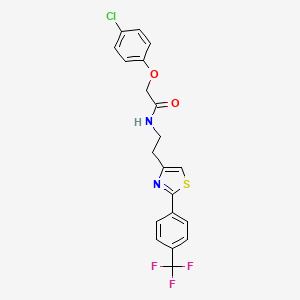

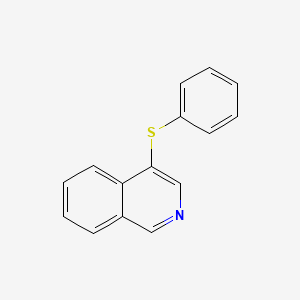

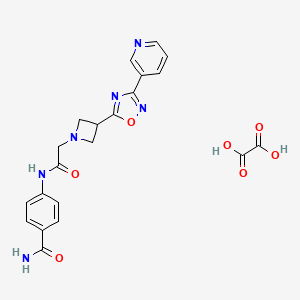

![molecular formula C8H10N4 B2602622 2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1512600-17-7](/img/structure/B2602622.png)

2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile” is a compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines are known for their wide variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of related compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass, and IR spectral data .Chemical Reactions Analysis

The reactions of heterocyclic ketene aminals (HKAs) with electron-deficient reagents offer a facile route to functionalized imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis of Conformationally Constrained Inhibitors 2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile has been utilized in the synthesis of conformationally constrained farnesyltransferase inhibitor analogues. These analogues exhibit improved in vivo metabolic stability, indicating potential therapeutic applications (Dinsmore et al., 2000).

Development of Novel Fluorescent Probes for DNA Detection This compound is used in the synthesis of novel benzimidazo[1,2-a]quinolines. These compounds have been characterized for their potential as DNA-specific fluorescent probes, showing significant enhancement in fluorescence emission intensity when bound to ct-DNA (Perin et al., 2011).

Insecticidal Application Tetrahydroimidazo[1,2-a]pyridine derivatives, synthesized using this compound, have shown insecticidal activities. Notably, introducing a fluoro group at the 2-position significantly increased these activities (Zhang et al., 2010).

Synthesis of Therapeutic Compounds It has been used in the synthesis of various therapeutic compounds, such as antimicrobial, antifungal, and anticancer agents. These synthesized compounds demonstrate a range of biological activities, making them relevant in medicinal chemistry (Fikry et al., 2015).

Development of Novel pH Probes The compound aids in the development of novel pH probes with potential applications in pH sensing materials or as H+ fluoroionophores in bulk optode membranes. Its derivatives have been shown to be bright and emissive, suitable for optical sensing applications (Horak et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds have been known to exhibit antimicrobial activity .

Biochemical Pathways

Similar compounds have been known to exhibit antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microorganisms .

Result of Action

Similar compounds have been known to exhibit antimicrobial activity, suggesting that they may exert their effects at the molecular and cellular levels .

Zukünftige Richtungen

The future directions for “2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile” and related compounds could involve further exploration of their biological activities and potential applications in treating various conditions. Given their wide range of biological activities, these compounds could be of interest in the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-5-6-8(10)11-7-3-1-2-4-12(6)7/h1-4,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKALFRAZAOVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC(=C2C#N)N)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2602544.png)

![4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde](/img/structure/B2602546.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide](/img/structure/B2602551.png)

![5-[(4-Tert-butylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2602553.png)

![5-[4-[4-(2-Chlorophenyl)piperazin-1-yl]pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2602557.png)